![molecular formula C13H19Cl2N B12317540 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is structurally related to ketamine and phencyclidine (PCP), and it has been used in both veterinary and human medicine for its anesthetic and analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves several steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexanol . This intermediate is then dehydrated using an acidic ionic liquid to produce 1-(2-chlorophenyl)-cyclohexene . The alkene is oxidized by potassium permanganate to yield the corresponding hydroxy ketone . Finally, the hydroxy ketone undergoes imination with methylamine and rearrangement at elevated temperatures to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketones using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Hydroxy ketones.
Reduction: Primary amines.
Substitution: Substituted cyclohexylamines.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various arylcyclohexylamine derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a neuroprotective agent.
Medicine: Investigated for its anesthetic and analgesic properties, as well as its potential use in treating depression and other psychiatric disorders.
Industry: Utilized in the development of new anesthetic drugs and in the study of receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist . By blocking the NMDA receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to its anesthetic and analgesic effects . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Ketamine: Another arylcyclohexylamine with similar anesthetic properties but a different safety profile.
Phencyclidine (PCP): Shares structural similarities but has a higher potential for abuse and neurotoxicity.
Methoxetamine (MXE): A derivative of ketamine with similar effects but a longer duration of action.
Uniqueness
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride is unique due to its lower potency compared to ketamine and PCP, which may result in a different safety and side effect profile . Its potential use in treating psychiatric disorders also sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H19Cl2N |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;/h5-8,11,13H,1-4,9,15H2;1H |
InChI Key |
YDJQACDSDHEJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


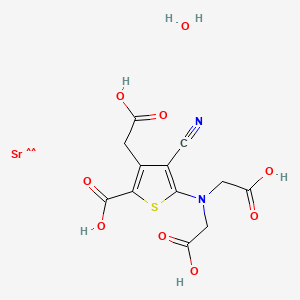
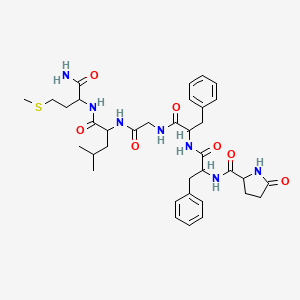
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)
![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)
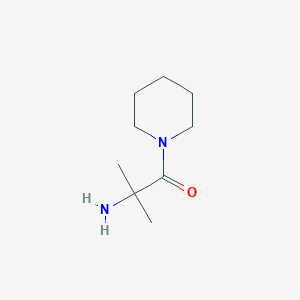
![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)
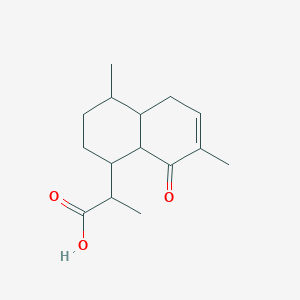
![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)
![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)
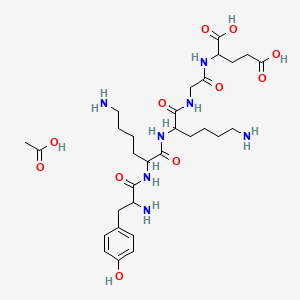
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)
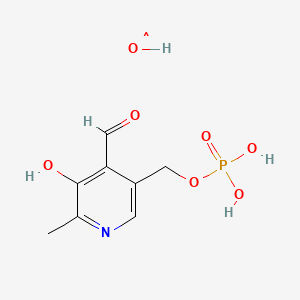
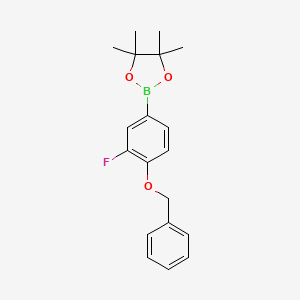
![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)
